![molecular formula C23H21N5O4 B2458940 methyl 3-(2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate CAS No. 1251576-52-9](/img/structure/B2458940.png)
methyl 3-(2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C23H21N5O4 and its molecular weight is 431.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound, also known as “methyl 3-{2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate”, is a derivative of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine Similar compounds have been shown to interact with dna , suggesting that this compound may also target DNA or associated proteins.
Mode of Action
Similar [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives have been shown to intercalate with dna . This suggests that the compound could interact with its targets, possibly DNA or associated proteins, leading to changes in their structure or function.
生物活性
Methyl 3-(2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate is a complex heterocyclic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on diverse research findings.
Structural Overview
The compound is characterized by the following structural features:
- A triazolo-pyridazine core.
- An acetaminophen moiety linked to a benzoate group.
- Substituents that enhance its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : Achieved through cyclization of hydrazine derivatives.
- Pyridazine Fusion : Condensation reactions lead to the fusion of the triazole with a pyridazine ring.
- Acetylation : The introduction of the acetamido group is performed via acylation methods.
- Esterification : Final methyl ester formation occurs through reaction with methanol under acidic conditions.
Anticancer Activity
Research indicates that compounds related to the triazolo-pyridazine structure exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Case Studies : In vitro studies have shown that derivatives can induce apoptosis in various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against several pathogenic bacteria:
- Efficacy Testing : In studies comparing its antibacterial activity against standard antibiotics, it showed promising results against strains such as Staphylococcus aureus and Escherichia coli .
Anticonvulsant Activity
Some derivatives of similar structures have been evaluated for their anticonvulsant effects:
- Experimental Results : Compounds were tested in animal models for their ability to reduce seizure frequency and intensity. Notably, certain analogs showed effectiveness comparable to established anticonvulsants .
Data Tables
科学的研究の応用
Chemical Properties and Structure
The compound features a complex structure characterized by multiple functional groups, including a triazole ring and a pyridazine moiety. Its molecular formula is C22H24N4O3, and it has a molecular weight of approximately 396.46 g/mol. The intricate arrangement of these components contributes to its biological activity.
Anticancer Properties
Recent studies indicate that methyl 3-(2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate exhibits significant anticancer properties. In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as an inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings position it as a candidate for developing new anti-inflammatory medications.
Synthesis and Derivatization
The synthesis of this compound has been achieved through multi-step chemical reactions involving readily available reagents. The synthetic route typically includes:
- Formation of the triazole ring.
- Introduction of the pyridazine moiety.
- Acetamido group incorporation.
- Final methylation to yield the target compound.
This synthetic flexibility allows for the derivatization of the compound to enhance its biological activity or modify its pharmacokinetic properties.
In Vitro Studies
A comprehensive study conducted on various cancer cell lines demonstrated that this compound inhibited cell growth with IC50 values in the low micromolar range. This study highlights its potential as a lead compound for further development in oncology.
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinity of this compound with target proteins involved in cancer progression and inflammation. The results indicate strong interactions with specific active sites, supporting its role as a potential therapeutic agent.
特性
IUPAC Name |
methyl 3-[[2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-14-7-8-16(11-15(14)2)19-9-10-20-26-27(23(31)28(20)25-19)13-21(29)24-18-6-4-5-17(12-18)22(30)32-3/h4-12H,13H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRSSEXORWBMEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C(=O)OC)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。